N-(2,6-dimethylphenyl)-2-[4-(5-fluoropentyl)piperazin-1-yl]acetamide
Description
N-(2,6-dimethylphenyl)-2-[4-(5-fluoropentyl)piperazin-1-yl]acetamide is a synthetic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-(5-fluoropentyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30FN3O/c1-16-7-6-8-17(2)19(16)21-18(24)15-23-13-11-22(12-14-23)10-5-3-4-9-20/h6-8H,3-5,9-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUMGKIOZKHCLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CCCCCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[4-(5-fluoropentyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of piperazine with 5-fluoropentyl bromide under basic conditions to form 1-(5-fluoropentyl)piperazine.
Acylation Reaction: The intermediate is then subjected to acylation with 2-(2,6-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[4-(5-fluoropentyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated alkyl chain, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, other substituted derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-[4-(5-fluoropentyl)piperazin-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.
Industrial Applications: Its unique chemical properties make it a candidate for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which N-(2,6-dimethylphenyl)-2-[4-(5-fluoropentyl)piperazin-1-yl]acetamide exerts its effects involves interaction with specific molecular targets, such as neurotransmitter receptors. The fluorinated alkyl chain and piperazine ring are crucial for binding affinity and selectivity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-[4-(4-fluorobutyl)piperazin-1-yl]acetamide
- N-(2,6-dimethylphenyl)-2-[4-(3-fluoropropyl)piperazin-1-yl]acetamide
Uniqueness
Compared to similar compounds, N-(2,6-dimethylphenyl)-2-[4-(5-fluoropentyl)piperazin-1-yl]acetamide features a longer fluorinated alkyl chain, which can significantly affect its biological activity and receptor binding profile. This structural difference may result in unique pharmacological properties, making it a valuable compound for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
